

Mifobate (SR-202) chemical structure and properties

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Compound of Interest

Compound Name: Mifobate

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An In-depth Technical Guide to Mifobate (SR-202)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifobate, also known as SR-202, is a synthetic small molecule that has garnered significant interest in the scientific community for its role as a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ).^{[1][2][3][4]} PPAR γ is a ligand-activated nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.^{[5][6]} While PPAR γ agonists, such as the thiazolidinediones (TZDs), have been utilized as insulin sensitizers in the treatment of type 2 diabetes, their clinical use has been hampered by undesirable side effects.^{[7][8]} **Mifobate**, by selectively inhibiting TZD-induced PPAR γ transcriptional activity, presents a valuable pharmacological tool for investigating the nuanced roles of PPAR γ signaling and holds potential for therapeutic applications in metabolic disorders.^{[1][2][4]} This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to **Mifobate**.

Chemical and Physical Properties

Mifobate is a trialkyl phosphate with the chemical formula C₁₁H₁₇ClO₇P₂.^[9] Its chemical identity and key physical properties are summarized in the table below.

Property	Value
IUPAC Name	[(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate ^[9]
Synonyms	SR-202, Clenicor, Mifobato ^[9]
CAS Number	76541-72-5 ^{[5][9]}
Molecular Formula	C ₁₁ H ₁₇ ClO ₇ P ₂ ^{[5][9]}
Molecular Weight	358.65 g/mol ^{[5][9]}
Appearance	Powder
Purity	>99%
Solubility (in vitro)	DMSO: 72 mg/mL (200.75 mM), Water: 72 mg/mL (200.75 mM), Ethanol: 72 mg/mL (200.75 mM)
Storage	2 years at -20°C (Powder), 2 weeks at 4°C (in DMSO), 6 months at -80°C (in DMSO) ^[1]
SMILES	<chem>COP(=O)(C(C1=CC=C(C=C1)Cl)OP(=O)(OC)OC)OC</chem> ^[10]
InChIKey	VQHUQHAPWMNBLP-UHFFFAOYSA-N ^[5]

Pharmacological Properties

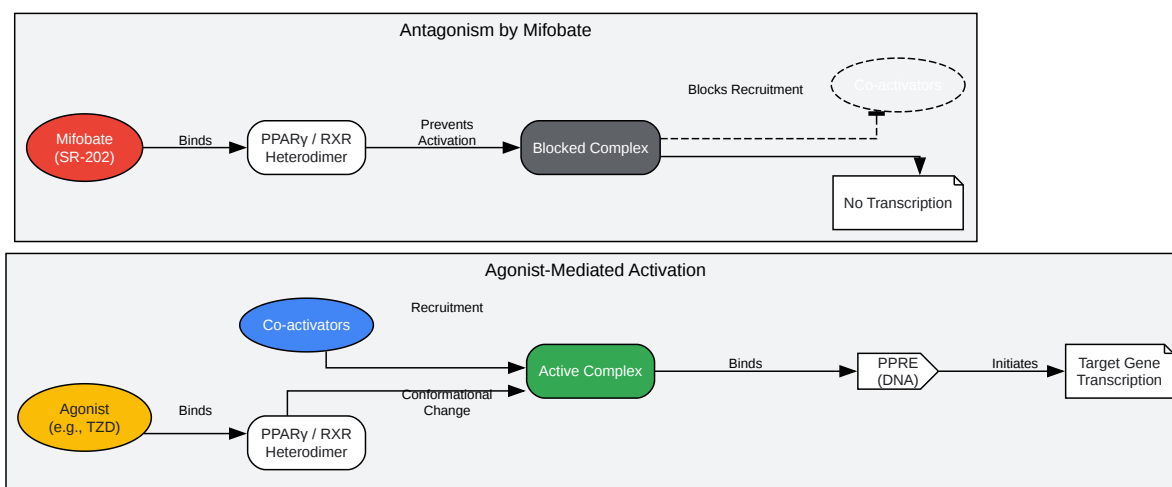
The primary pharmacological activity of **Mifobate** is its selective antagonism of PPAR γ . It has been demonstrated to inhibit the transcriptional activity of PPAR γ induced by agonists like thiazolidinediones.

Parameter	Value	Description
Target	PPAR γ	Peroxisome Proliferator-Activated Receptor gamma.[1]
Mechanism of Action	Antagonist	Inhibits the activity of the PPAR γ receptor by preventing the binding of ligands and subsequent recruitment of coactivators.[7][11]
IC50	140 μ M	The half maximal inhibitory concentration for the inhibition of Thiazolidinedione (TZD)-induced PPAR γ transcriptional activity.[1][2][4]
Selectivity	High	Does not significantly affect the basal or ligand-stimulated transcriptional activity of PPAR α , PPAR β , or the farnesoid X receptor (FXR).[1][2][4]
Biological Effects	Anti-obesity, Anti-diabetic	Has been shown to have anti-obesity and anti-diabetic effects in preclinical models.[1][2][3][4] Mifobate is also reported to have antiatherosclerotic effects.[3]

Mechanism of Action

Mifobate functions as a selective antagonist of PPAR γ . In the canonical signaling pathway, PPAR γ forms a heterodimer with the Retinoid X Receptor (RXR).[12] Upon binding of an agonist, this complex undergoes a conformational change, leading to the recruitment of co-activators and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[5] This initiates the transcription of genes involved in adipogenesis and lipid metabolism.

Mifobate exerts its antagonistic effect by binding to the PPAR γ receptor, which in turn prevents the conformational change necessary for the recruitment of co-activators, even in the presence of an agonist.^[11] This leads to the repression of PPAR γ -mediated gene transcription.



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Caption: PPAR γ signaling pathway and antagonism by **Mifobate**.

Experimental Protocols

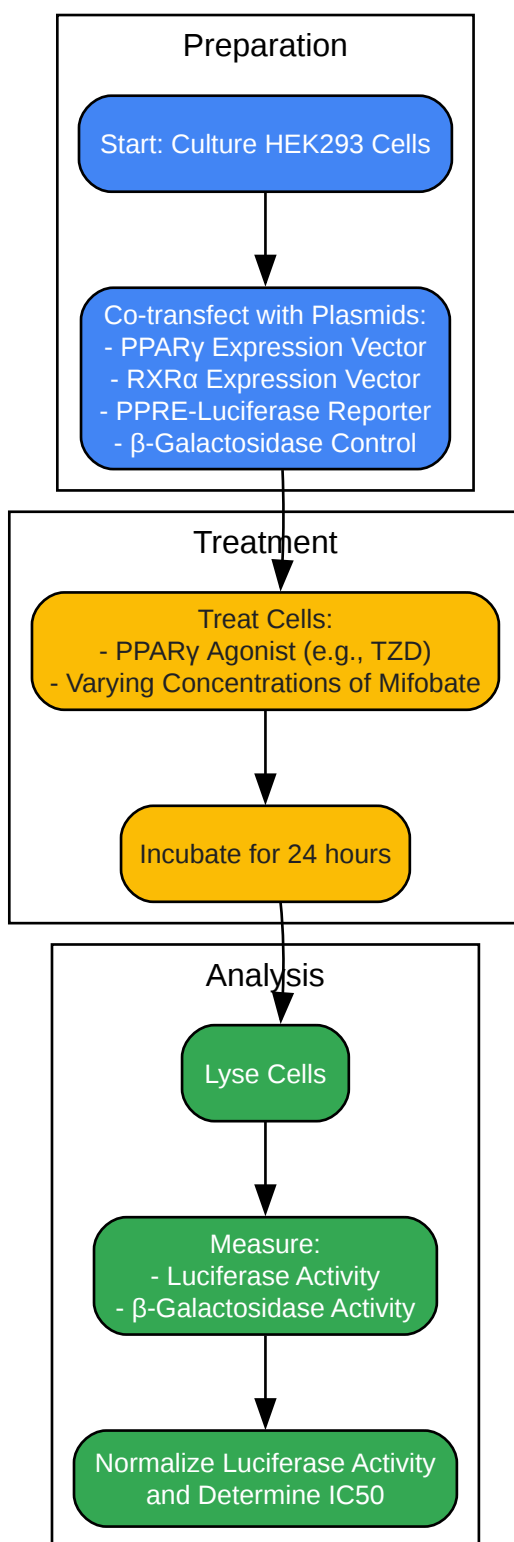
The following protocols are based on the methodologies described in the foundational study by Rieusset et al. (2002), which first characterized **Mifobate** (SR-202).

Cell-Based PPAR γ Transcriptional Activity Assay

This assay is designed to quantify the ability of a compound to modulate the transcriptional activity of PPAR γ in a cellular context.

Methodology:

- Cell Culture and Transfection:
 - HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
 - Cells are seeded in 24-well plates and transiently co-transfected with expression vectors for PPAR γ and RXR α , along with a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter. A β -galactosidase expression vector is also co-transfected to normalize for transfection efficiency.
- Compound Treatment:
 - 24 hours post-transfection, the medium is replaced with fresh medium containing the PPAR γ agonist (e.g., a thiazolidinedione like Rosiglitazone) at a fixed concentration, and varying concentrations of **Mifobate** (or vehicle control).
 - Cells are incubated for an additional 24 hours.
- Luciferase and β -Galactosidase Assays:
 - Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
 - β -galactosidase activity is measured using a colorimetric assay to normalize the luciferase readings.
- Data Analysis:
 - The normalized luciferase activity is plotted against the concentration of **Mifobate** to determine the IC₅₀ value.



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Caption: Workflow for PPAR γ transcriptional activity assay.

Adipocyte Differentiation Assay

This assay assesses the effect of **Mifobate** on the differentiation of preadipocytes into mature adipocytes, a process critically regulated by PPAR γ .

Methodology:

- Cell Culture:
 - 3T3-L1 preadipocytes are cultured to confluence in DMEM with 10% FBS.
- Induction of Differentiation:
 - Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and insulin, along with a PPAR γ agonist.
 - Experimental groups are co-treated with varying concentrations of **Mifobate** or vehicle control.
- Maturation:
 - After 48 hours, the medium is replaced with fresh medium containing insulin and the respective concentrations of **Mifobate** or vehicle. This medium is replenished every two days.
- Assessment of Differentiation (Day 8-10):
 - Oil Red O Staining: Mature adipocytes are identified by the accumulation of lipid droplets. Cells are fixed with formalin and stained with Oil Red O solution, which specifically stains neutral lipids. The extent of differentiation is quantified by extracting the dye and measuring its absorbance.
 - Gene Expression Analysis: RNA is extracted from the cells, and the expression of adipocyte-specific marker genes (e.g., aP2, LPL) is quantified by quantitative real-time PCR (qRT-PCR).

Conclusion

Mifobate (SR-202) is a well-characterized, selective antagonist of PPAR γ that serves as an invaluable tool for dissecting the roles of this nuclear receptor in metabolic processes. Its ability to counteract agonist-induced PPAR γ activity without affecting other related receptors provides a specific means to study the consequences of PPAR γ inhibition. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in the fields of metabolic disease, endocrinology, and pharmacology. Further investigation into the therapeutic potential of **Mifobate** and other PPAR γ antagonists is warranted.

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